3-Methyl-2,5-thiophenedisulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,5-thiophenedisulfonamide is an organic compound with the molecular formula C5H8N2O4S3. It is a derivative of thiophene, a sulfur-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,5-thiophenedisulfonamide typically involves the sulfonation of 3-methylthiophene followed by the introduction of sulfonamide groups. The reaction conditions often include the use of strong acids like sulfuric acid or chlorosulfonic acid to achieve sulfonation. The subsequent introduction of sulfonamide groups can be achieved using amines under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation processes followed by purification steps to isolate the desired compound. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,5-thiophenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: The compound can participate in substitution reactions where the sulfonamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include sulfonic acids, amines, and various substituted thiophene derivatives. These products can have different properties and applications depending on the nature of the substituents introduced .
Scientific Research Applications
3-Methyl-2,5-thiophenedisulfonamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Methyl-2,5-thiophenedisulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methyl-2,5-thiophenedisulfonamide include other thiophene derivatives such as:
- 3-Methyl-2,4-thiophenedisulfonamide
- 2,5-Dimethylthiophene
- 2,5-Thiophenedicarboxylic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of sulfonamide groups. These features confer unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
104096-20-0 |
---|---|
Molecular Formula |
C5H8N2O4S3 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
3-methylthiophene-2,5-disulfonamide |
InChI |
InChI=1S/C5H8N2O4S3/c1-3-2-4(13(6,8)9)12-5(3)14(7,10)11/h2H,1H3,(H2,6,8,9)(H2,7,10,11) |
InChI Key |
NTNGVSKXRZHHOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.